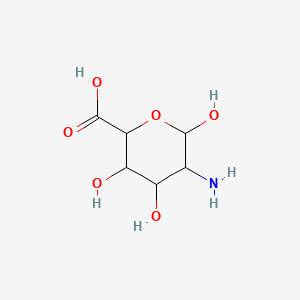
2-Amino-2-deoxyhexopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-deoxyhexopyranuronic acid is a derivative of hexuronic acid, characterized by the presence of an amino group replacing a hydroxyl group. This compound is notable for its structural similarity to amino sugars and uronic acids, which are integral components of various biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyhexopyranuronic acid typically involves the selective amination of hexuronic acid derivatives. One common method includes the use of protective groups to shield specific hydroxyl groups, followed by the introduction of an amino group through nucleophilic substitution reactions. The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms capable of producing the compound. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-deoxyhexopyranuronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used under mild conditions to facilitate substitution reactions.
Major Products:
Applications De Recherche Scientifique
2-Amino-2-deoxyhexopyranuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound is studied for its role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways involving amino sugars.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-deoxyhexopyranuronic acid involves its interaction with specific enzymes and receptors in biological systems. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with molecular targets, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparaison Avec Des Composés Similaires
2-Amino-2-deoxyglucose: Similar in structure but lacks the uronic acid component.
Glucuronic acid: Contains a carboxyl group but lacks the amino group.
N-Acetylglucosamine: Contains an acetylated amino group and is a key component of chitin and glycoproteins.
Uniqueness: 2-Amino-2-deoxyhexopyranuronic acid is unique due to the presence of both an amino group and a uronic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propriétés
Numéro CAS |
50767-83-4 |
|---|---|
Formule moléculaire |
C6H11NO6 |
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11) |
Clé InChI |
CRIPFXSBMSGPKB-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


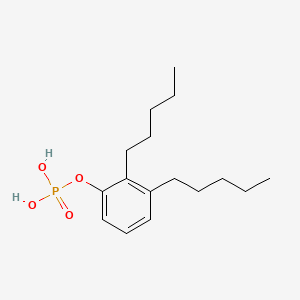
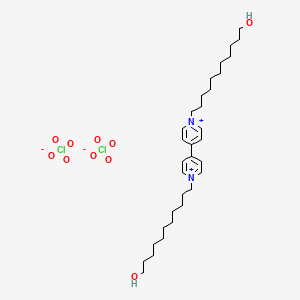
![acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15094314.png)
![4-[(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B15094320.png)
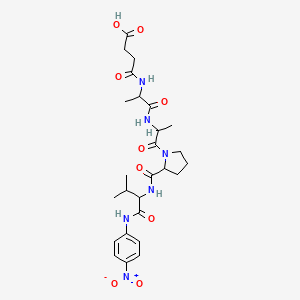






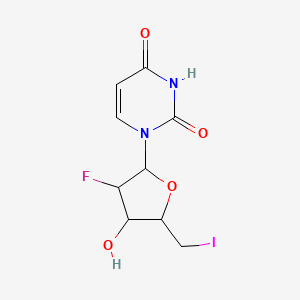
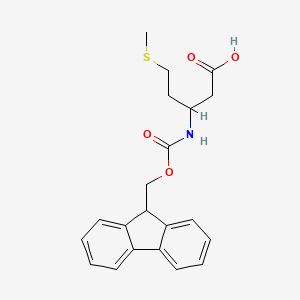
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
